Direct Head-to-Head Phase III ATTAIN Trial: Simeprevir Demonstrates Non-Inferior Efficacy with Significantly Superior Safety vs. Telaprevir
In the randomised, double-blind, phase III ATTAIN trial (NCT01485991) directly comparing simeprevir 150 mg once-daily vs. telaprevir 750 mg three-times-daily in 763 treatment-experienced HCV genotype 1 patients, simeprevir was non-inferior for the primary endpoint SVR12 (54% vs. 55%; difference −1.1%, 95% CI −7.8 to 5.5; p=0.0007) while demonstrating statistically significant and clinically meaningful superiority in safety: drug-related adverse events 69% vs. 86%, serious adverse events 2% vs. 9%, and discontinuations due to adverse events 2% vs. 8% [1]. This represents a 17-percentage-point absolute reduction in drug-related AEs, a 4.5-fold lower rate of serious AEs, and a 4-fold lower rate of treatment discontinuation.
| Evidence Dimension | Drug-related adverse events (Phase III RCT) |
|---|---|
| Target Compound Data | Simeprevir 150 mg QD: 69% (261/379) |
| Comparator Or Baseline | Telaprevir 750 mg TID: 86% (330/384) |
| Quantified Difference | Absolute reduction: −17 percentage points; OR≈0.37 by crude calculation |
| Conditions | ATTAIN phase III, randomised, double-blind, multicentre (169 sites, 24 countries), treatment-experienced HCV genotype 1 patients, both + peginterferon alfa-2a + ribavirin |
Why This Matters
For procurement decisions involving in vivo pharmacology or preclinical safety studies, the substantially lower adverse event burden of TMC 435 vs. telaprevir reduces confounding toxicity in animal models and improves interpretability of efficacy readouts.
- [1] Reddy KR, Zeuzem S, Zoulim F, et al. Simeprevir versus telaprevir with peginterferon and ribavirin in previous null or partial responders with chronic hepatitis C virus genotype 1 infection (ATTAIN): a randomised, double-blind, non-inferiority phase 3 trial. Lancet Infect Dis. 2015;15(1):27-35. PMID: 25482330. View Source
